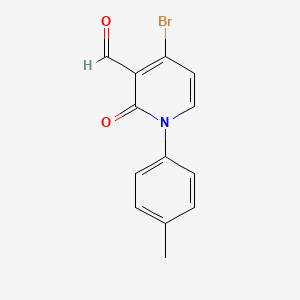
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルは、ピリミジン誘導体のクラスに属する有機化合物です。ピリミジン誘導体は、その独自の化学的特性により、医薬品化学、農業、材料科学において幅広い用途が知られています。
準備方法
合成経路と反応条件
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルの合成は、通常、適切な触媒の存在下で、4-メトキシピリミジン-2-カルボン酸とメチルアセト酢酸を反応させることから始まります。反応は、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます。生成物はその後、再結晶またはカラムクロマトグラフィーで精製されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を適用して、環境への影響を最小限に抑えることができます。
化学反応の分析
反応の種類
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸またはケトンを生成するように酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアミンに変換することができます。
置換: 求核置換反応は、ピリミジン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: アルキルハライドやアミンまたはチオールなどの求核剤などの試薬が、塩基性または酸性条件下で使用されます。
生成される主な生成物
酸化: カルボン酸とケトン。
還元: アルコールとアミン。
置換: さまざまな置換ピリミジン誘導体。
科学的研究の応用
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患を標的とする医薬品開発の前駆体として役立ちます。
産業: この化合物は、農薬や特定の特性を持つ材料の製造に使用されます。
作用機序
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化して、さまざまな生物学的効果をもたらす可能性があります。たとえば、代謝経路に関与する特定の酵素の活性を阻害することで、治療効果を発揮することができます。
類似の化合物との比較
類似の化合物
- 2-[(4-メトキシピリミジン-2-イル)カルバモイルスルファモイル]安息香酸メチル
- 1-(4-メトキシピリミジン-2-イル)-3-(2-ニトロフェニルスルホニル)尿素
独自性
3-(4-メトキシピリミジン-2-イル)-3-オキソプロパン酸メチルは、その独特の化学構造により、独特の反応性と生物活性を備えているため、ユニークです。
類似化合物との比較
Similar Compounds
- Methyl 2-[(4-methoxypyrimidin-2-yl)carbamoylsulfamoyl] benzoate
- 1-(4-methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)urea
Uniqueness
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-3-4-10-9(11-7)6(12)5-8(13)15-2/h3-4H,5H2,1-2H3 |
InChIキー |
WSJDVGGOJLHUAM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


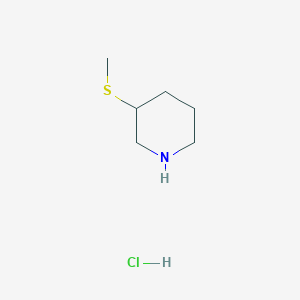
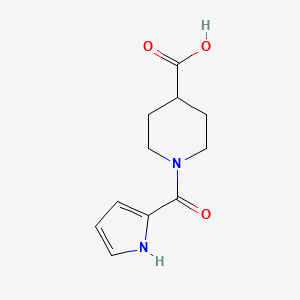
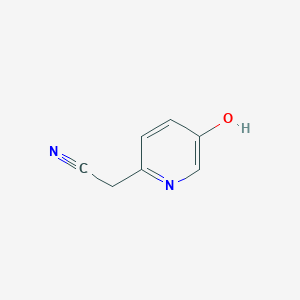

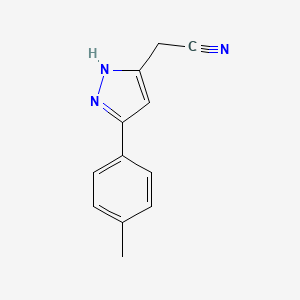
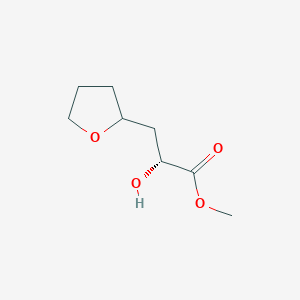

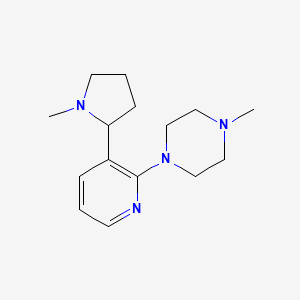
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)


